Angiotensin II Receptor Antagonism: Chemical Class Divergence from Sinomenine
Sinomendine is explicitly characterized as a non-peptide angiotensin II (Ang II) receptor antagonist, an activity not shared by its isomer sinomenine [1]. The total synthesis paper and the associated NSFC project (No. 39270798) confirm that sinomendine and its synthetic analogs were evaluated in a rat liver cell membrane Ang II receptor binding assay alongside 38 structural variants [2]. Although specific IC₅₀ or Kᵢ values for sinomendine are not publicly retrievable from the indexed literature, the screening program identified the 1-substituted phenethyl-6,7-disubstituted isoquinoline and hydrogenated aporphine quaternary ammonium compound classes as exhibiting favorable Ang II receptor antagonistic activity [2]. Sinomenine, by contrast, has no documented Ang II receptor binding activity; its cardiovascular effects are attributed to calcium channel blockade and nitric oxide-mediated vasodilation [1].
| Evidence Dimension | Angiotensin II receptor antagonist activity (qualitative pharmacological classification) |
|---|---|
| Target Compound Data | Sinomendine: positive Ang II receptor antagonist (non-peptide), confirmed by rat liver cell membrane receptor binding assay within a 38-compound screening program |
| Comparator Or Baseline | Sinomenine (structural isomer): no Ang II receptor antagonist activity reported; cardiovascular mechanism attributed to ion channel modulation and NO pathway |
| Quantified Difference | Qualitative divergence only; numerical binding affinity data not publicly available for either compound in a directly comparable format |
| Conditions | Rat liver cell membrane Ang II receptor binding assay (NSFC Project 39270798, 1993–1995); synthetic sinomendine evaluated within a 38-compound structural activity screen [2] |
Why This Matters
For procurement targeting angiotensin receptor pharmacology, sinomendine is the only alkaloid from S. acutum with documented Ang II receptor engagement, making sinomenine mechanistically irrelevant for this application.
- [1] Zhou D.M., Yue B.Z., Cui J.Q., Cai M.S., Zhang L.H. Total Synthesis of Sinomendine and Its Analogs. Heterocycles, 1997, 45(3), 439–450. DOI: 10.3987/COM-96-7609 View Source
- [2] National Natural Science Foundation of China Project No. 39270798. Non-peptide Angiotensin II Receptor Antagonist Sinomendine and Analog Synthesis Research. Principal Investigator: Yue Baozhen, Peking University, 1993–1995. Available via izaiwen.cn View Source
